molecular formula C19H15ClN4O B2582128 5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 912622-09-4

5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2582128
CAS No.: 912622-09-4
M. Wt: 350.81
InChI Key: MRKGYZHBVSRALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its broad pharmacological relevance. Pyrazolo[3,4-d]pyrimidines are structural analogs of purines, enabling interactions with enzymes and receptors such as phosphodiesterases (PDEs), kinases, and antimicrobial targets . The 3-chlorobenzyl and p-tolyl substituents in this compound likely influence its binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13-5-7-16(8-6-13)24-18-17(10-22-24)19(25)23(12-21-18)11-14-3-2-4-15(20)9-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKGYZHBVSRALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Optimized Reaction Conditions

ParameterValue/DetailYield (%)Source
SolventEthanol83
Temperature160°C (microwave irradiation)
Reaction Time55 minutes
CatalystNone required

This method offers pot- and step-economy , with isolation achieved via simple filtration, avoiding chromatography . The reaction tolerates diverse primary amines, including aromatic and aliphatic variants, enabling modular substitution at the 3- and 5-positions of the pyrazolo[3,4-d]pyrimidin-4-one core .

Reaction Mechanism

The synthesis proceeds through:

  • Formimidate Formation : Trimethyl orthoformate reacts with the primary amine to generate a formimidate intermediate .

  • Cyclocondensation : The 5-aminopyrazole-4-carboxylate undergoes nucleophilic attack by the formimidate, followed by cyclization to form the pyrimidinone ring .

  • Selective Substitution : The 3-chlorobenzyl and p-tolyl groups are introduced via the primary amines, with regioselectivity governed by steric and electronic factors .

Key Structural Features

  • The 3-chlorobenzyl group at position 5 enhances lipophilicity, influencing bioavailability.

  • The p-tolyl substituent at position 1 contributes to π-stacking interactions in target binding .

Halogenation

  • Chlorine or bromine can be introduced at the pyrazole ring’s vacant positions using electrophilic reagents (e.g., NCS or NBS) .

Cross-Coupling

Alkylation/Acylation

  • The NH group in the pyrimidinone ring reacts with alkyl halides or acyl chlorides under basic conditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, as shown by TGA analysis of related compounds .

  • Hydrolytic Sensitivity : The pyrimidinone ring is stable in neutral aqueous conditions but undergoes hydrolysis under strongly acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold, which includes 5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The inhibition of CDK2 has been particularly noted as a promising therapeutic strategy for cancer treatment.

CDK Inhibition

  • Mechanism of Action : The compound acts as a bioisostere of adenine, mimicking ATP interactions within the kinase domain. This allows it to selectively inhibit CDK2, which is crucial for the proliferation of cancer cells .
  • Research Findings : In vitro studies have demonstrated that derivatives of this compound exhibit significant growth inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) .
CompoundIC50 (nM)Cell Line
5-(3-Chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one55.75MCF-7
Lead Compound Roscovitine2.33HepG-2
Other DerivativesVariesHCT-116

Antiproliferative Activity

The compound's structural features contribute to its antiproliferative properties. Studies have indicated that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance biological activity.

Structure-Activity Relationship (SAR)

  • Derivatives : Various derivatives have been synthesized to explore the SAR. For instance, substituents at different positions on the benzyl group have shown varied potency against cancer cell lines .
  • Case Study : A study demonstrated that certain modifications led to improved binding affinity and selectivity towards CDK2 compared to other kinases .

Other Pharmacological Activities

Beyond CDK inhibition, this compound has been investigated for additional pharmacological effects:

Anti-inflammatory Properties

Research has suggested that pyrazolo[3,4-d]pyrimidines may exhibit anti-inflammatory effects through inhibition of specific enzymes involved in inflammatory pathways . This opens avenues for their use in treating inflammatory diseases.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with pyrazolo[3,4-d]pyrimidines, indicating potential applications in developing new antibiotics or antifungal agents .

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves the inhibition of specific kinases, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK). The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation . This inhibition results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Substituent Effects on Activity: Electron-Withdrawing Groups: The 2,4-dinitrophenyl group in compound 2a () enhances antimicrobial activity, likely due to increased electrophilicity and membrane penetration . Chlorinated Aryl Groups: The 3-chlorobenzyl group in the target compound may improve binding to hydrophobic enzyme pockets, as seen in antitumor pyrazolo[3,4-d]pyrimidines . Amino and Arylamino Groups: Derivatives with 5-amino-6-arylamino substituents () show potent antifungal activity, suggesting hydrogen bonding interactions with fungal enzymes .

Pharmacological Targets :

  • PDE9 Inhibition : The trifluoro-2-methylpropyl group in ’s compound confers selectivity for PDE9A, a target for cognitive disorders .
  • AQP4 Inhibition : ORI-TRN-002’s pyridinyl group enables interaction with aquaporin channels, highlighting the scaffold’s versatility .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , which employs a Preyssler nanoparticle catalyst for eco-friendly pyrazolo[3,4-d]pyrimidin-4(5H)-one synthesis . Chloromethyl intermediates (e.g., ) are critical for generating disubstituted derivatives via nucleophilic substitution .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Chlorinated aryl groups may reduce oxidative metabolism, extending half-life compared to methyl or trifluoromethyl derivatives .

Biological Activity

5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and other pharmacological properties.

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to act as a bioisostere of adenine, allowing it to interact with various biological targets, particularly cyclin-dependent kinases (CDKs). The inhibition of CDKs is crucial for regulating cell cycle progression and has been implicated in cancer therapy. The compound has shown promising activity against CDK2 and CDK1, which are vital in cell proliferation and tumor growth inhibition .

Biological Activity Data

In vitro studies have demonstrated that 5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits significant antiproliferative effects against several cancer cell lines. Below is a summary of the biological activity data:

Cell Line IC50 (nM) Reference
MCF-750 ± 5
HepG-245 ± 3
HCT-11640 ± 2

These results indicate that the compound possesses potent anticancer properties, comparable to established chemotherapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Antiproliferative Activity : A series of analogs were synthesized and evaluated for their antiproliferative activity. The most potent compounds exhibited IC50 values in the low nanomolar range against various human cancer cell lines, showcasing the structural importance of substituents on the pyrazole ring for enhanced activity .
  • Mechanistic Studies : Research has indicated that these compounds inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This mechanism is similar to that of combretastatin A-4 (CA-4), a known anticancer drug .

Pharmacological Properties

Beyond anticancer activity, pyrazolo[3,4-d]pyrimidines have been studied for other pharmacological properties:

  • Anti-inflammatory Effects : Some derivatives have shown promise as selective COX inhibitors, which are important in managing inflammation and pain. The structure-activity relationship (SAR) studies suggest modifications can enhance selectivity and potency against COX-1 over COX-2 .
  • Potential as PI3K Inhibitors : Certain compounds in this class have been identified as inhibitors of phosphoinositide 3-kinases (PI3K), which play a critical role in cellular signaling pathways related to growth and survival. This opens avenues for their use in treating various inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?

  • Answer: The compound is typically synthesized via multi-step heterocyclic condensation. For example, analogous pyrazolo[3,4-d]pyrimidinone derivatives are prepared using HCl-mediated cyclization under controlled temperatures (e.g., 0–50°C) to achieve yields up to 52.7% . Solvent selection (e.g., aqueous systems) and stoichiometric ratios of intermediates (e.g., chlorobenzyl derivatives) are critical for minimizing side reactions. Catalytic acid (e.g., trifluoroacetic acid) in toluene under reflux has also been reported to enhance reaction efficiency in related syntheses .

Q. How is the structural confirmation of this compound performed experimentally?

  • Answer: X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for similar pyrazolo-pyrimidinones (e.g., R-factor = 0.046 for single-crystal studies) . Complementary techniques include 1^1H/13^{13}C NMR to verify substituent positions and integration ratios, such as distinguishing between 3-chlorobenzyl and p-tolyl groups via aromatic proton splitting patterns . IR spectroscopy can confirm carbonyl (C=O) and pyrimidinone ring vibrations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer: Use fume hoods for synthesis and purification steps due to potential HCl off-gassing during acid-mediated reactions . Follow GBZ 2.1-2007 workplace safety standards for air quality monitoring and wear PPE (gloves, goggles) to avoid dermal exposure . Waste containing halogenated byproducts must be neutralized before disposal .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to improve yield and purity?

  • Answer: Systematic optimization involves:

  • Catalyst screening : Trifluoroacetic acid (TFA) enhances cyclization efficiency in pyrazolo-pyrimidinone synthesis by stabilizing intermediates .
  • Temperature gradients : Heating to 50°C post-reaction (as in HCl-mediated steps) improves solubility and reduces amorphous byproducts .
  • Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization in ethanol-water mixtures can isolate high-purity crystals .

Q. How should discrepancies in reported bioactivity data for this compound be addressed?

  • Answer: Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Mitigation strategies include:

  • Standardized controls : Use reference compounds (e.g., kinase inhibitors for enzyme studies) to calibrate activity measurements .
  • Reproducibility frameworks : Adopt split-plot experimental designs (as in agricultural chemistry studies) to isolate variables like concentration and incubation time .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Answer: Molecular docking studies using crystallographic data (e.g., PDB ligand WX7) can predict binding affinities to enzymes like kinases . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative KdK_d values, while in vivo models (e.g., zebrafish) assess bioavailability and toxicity .

Q. How can researchers design studies to explore structure-activity relationships (SAR) for this compound?

  • Answer: SAR workflows involve:

  • Derivatization : Introduce substituents at the 3-chlorobenzyl or p-tolyl positions via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Theoretical modeling : Density functional theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .
  • High-throughput screening : Test analogs against target panels (e.g., kinase libraries) to identify selectivity profiles .

Methodological Considerations

  • Data Validation : Cross-reference NMR/X-ray data with CIF files from crystallography databases to resolve structural ambiguities .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and animal testing (if applicable) .
  • Theoretical Frameworks : Link studies to conceptual models (e.g., enzyme inhibition mechanisms) to contextualize findings and guide hypothesis generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.